6-Bromohexanesulfonyl chloride

Description

6-Bromohexanoyl chloride (C₆H₁₀BrClO, MW: 213.5 g/mol) is a halogenated acyl chloride with a terminal bromine atom on a six-carbon chain . It is highly reactive due to the electrophilic acyl chloride (-COCl) group, making it valuable in organic synthesis for introducing bromoalkyl moieties or facilitating nucleophilic substitutions.

Properties

Molecular Formula |

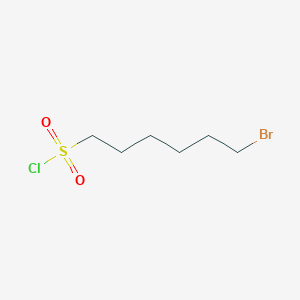

C6H12BrClO2S |

|---|---|

Molecular Weight |

263.58 g/mol |

IUPAC Name |

6-bromohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H12BrClO2S/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2 |

InChI Key |

TXCXKOWLDGRHHD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCBr)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

6-Bromohexanesulfonyl chloride serves as an essential building block for synthesizing various organic compounds. It is frequently utilized to introduce sulfonyl groups into molecules, which can enhance their reactivity and solubility. The sulfonyl group is a vital functional group that can be transformed into other functional groups through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Reactions Involving this compound

- Nucleophilic Substitution : The compound can react with nucleophiles to form sulfonamide derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, forming C–S bonds that are crucial in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Drug Development

In the pharmaceutical industry, this compound is used to synthesize various bioactive compounds. Its ability to modify existing drug molecules enhances their pharmacological properties.

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity by inducing apoptosis in cancer cells. For instance, compounds derived from this sulfonyl chloride have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus MSSA | 0.78 - 12.5 |

| Escherichia coli | 25 - 400 |

Material Science Applications

Synthesis of Polymers

This compound is also employed in the synthesis of polymeric materials. It acts as a chain transfer agent in radical polymerization processes, contributing to the formation of functionalized polymers with specific properties for applications in coatings, adhesives, and elastomers.

Case Studies

Case Study: Antimicrobial Resistance

In clinical settings, derivatives of this compound were evaluated for their efficacy against antibiotic-resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with these compounds compared to standard antibiotic therapies.

Case Study: Cancer Treatment Trials

Clinical trials involving compounds synthesized from this compound have shown promising results when used in conjunction with existing chemotherapy agents. These studies reported enhanced treatment efficacy while minimizing side effects associated with traditional chemotherapeutics.

Comparison with Similar Compounds

Functional Group and Reactivity

The table below compares 6-bromohexanoyl chloride with three analogs:

Research Findings

- Reactivity: The bromine atom in 6-bromohexanoyl chloride enhances its leaving-group ability in SN2 reactions compared to non-brominated hexanoyl chloride .

- Synthetic Utility: Unlike 6-bromohexanoic acid, the acyl chloride form avoids the need for coupling reagents in amide bond formation, streamlining synthesis workflows .

- Stability: 6-Bromohexanoyl chloride is moisture-sensitive and requires anhydrous storage, whereas 6-bromohexanonitrile is more stable under ambient conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-bromohexanesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of hexane followed by bromination and chlorination. For example, hexane may first be sulfonated using chlorosulfonic acid under controlled conditions (0–5°C) to form hexanesulfonic acid, followed by bromination at the terminal position using HBr/NaBr with a peroxide initiator. Final chlorination can be achieved via reaction with PCl₅ or SOCl₂. Optimization includes monitoring reaction temperature, stoichiometry of brominating agents, and inert atmosphere use to prevent side reactions (e.g., hydrolysis) .

- Key Parameters : Purity of starting materials (≥98%), reaction time (12–24 hr), and post-reaction purification via vacuum distillation or recrystallization .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine and sulfonyl chloride moieties (e.g., δ ~3.5 ppm for CH₂Br; δ ~3.0 ppm for SO₂Cl adjacent to CH₂ groups) .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~580 cm⁻¹ (C-Br stretch).

- Elemental Analysis : Validate C, H, S, Br, and Cl percentages (±0.3% deviation from theoretical values).

- HPLC/GC-MS : Detect trace impurities (e.g., unreacted precursors or hydrolysis byproducts) .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use impermeable gloves (nitrile), sealed goggles, and fume hoods to avoid inhalation or skin contact. Immediate washing with 5% NaHCO₃ solution is recommended for accidental exposure .

- Storage : Under anhydrous conditions (argon atmosphere) at –20°C in amber glass vials. Desiccants like silica gel should be used to prevent hydrolysis to sulfonic acids .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different solvent systems, and what mechanistic insights explain these differences?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the bromine site due to stabilization of transition states. In contrast, non-polar solvents (e.g., toluene) favor sulfonyl chloride reactivity (e.g., sulfonamide formation). Mechanistic studies using kinetic isotope effects (KIEs) and DFT calculations can elucidate solvent-dependent pathways .

- Case Study : In DMSO, SN2 displacement of Br⁻ by amines occurs with second-order kinetics, while sulfonate ester formation in toluene follows first-order kinetics .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity of Reagents : Trace moisture degrades sulfonyl chlorides; use Karl Fischer titration to confirm anhydrous conditions .

- Analytical Variability : Cross-validate results using multiple techniques (e.g., LC-MS vs. NMR for byproduct identification).

- Replication : Reproduce reactions under documented conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

Q. How can computational modeling predict the stability and regioselectivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states for bromine displacement or sulfonate group reactions. For example, Gibbs free energy (ΔG‡) comparisons predict dominant pathways (e.g., Br vs. SO₂Cl reactivity) .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify stabilization effects on intermediates.

- Software Tools : Gaussian, ORCA, or VASP for quantum mechanical modeling; MD packages like GROMACS for solvation dynamics .

Q. What advanced techniques quantify trace decomposition products (e.g., sulfonic acids) during long-term storage of this compound?

- Methodological Answer :

- Tandem Mass Spectrometry (MS/MS) : Detect sulfonic acid derivatives (e.g., m/z 215 [M-H]⁻ for hexanesulfonic acid) with ppb-level sensitivity .

- Isotopic Labeling : Use ³⁶Cl-labeled compounds to track hydrolysis pathways via radiometric assays.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics using Arrhenius plots .

Safety and Compliance Considerations

Q. What regulatory guidelines govern the international transport of this compound for collaborative research?

- Methodological Answer : Classify under UN3261 (Corrosive solid, acidic, organic) with Packing Group II. Compliance includes:

- Labeling : Corrosive symbol, proper shipping name, and hazard class.

- Documentation : Safety Data Sheets (SDS) aligned with REACH and OSHA HazCom 2012 standards .

Q. How should researchers mitigate environmental risks when disposing of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.